molecular formula C10H10N2O2 B7902695 methyl 2-(1H-benzo[d]imidazol-5-yl)acetate

methyl 2-(1H-benzo[d]imidazol-5-yl)acetate

Cat. No.: B7902695
M. Wt: 190.20 g/mol
InChI Key: AYHUVKBORGFHFU-UHFFFAOYSA-N
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Description

Methyl 2-(1H-benzo[d]imidazol-5-yl)acetate (CAS 1538163-95-9) is a chemical reagent of significant interest in medicinal and organic chemistry research. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with the biopolymers of living systems . The molecular formula is C 10 H 10 N 2 O 2 and it has a molecular weight of 190.20 g/mol . As a synthetic building block, this ester is a versatile precursor for the synthesis of more complex molecules. The reactive ester group can be hydrolyzed to the corresponding acetic acid or subjected to transesterification, and can also serve as a handle for the generation of amide derivatives. These transformations are crucial for constructing compound libraries aimed at exploring new chemical space for therapeutic applications. Benzimidazole derivatives, as a class, are extensively investigated for their wide array of pharmacological activities. Research indicates that compounds containing the benzimidazole moiety exhibit antifungal, anticancer, antimicrobial, and anthelmintic properties, among others . Some benzimidazole-based molecules also function as proton pump inhibitors . The specific derivative, this compound, serves as a critical intermediate in the development of novel bioactive molecules, particularly in the construction of potential anticancer agents . Its value lies in its role as a foundational component for researchers designing and synthesizing new chemical entities for biological evaluation. Safety Information: Precautionary measures should be taken when handling this compound. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-(3H-benzimidazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-2-3-8-9(4-7)12-6-11-8/h2-4,6H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHUVKBORGFHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(1H-benzo[d]imidazol-5-yl)acetate is a compound belonging to the benzo[d]imidazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by its benzo[d]imidazole core, which is known for conferring significant biological properties. The molecular formula is C11H10N2O2C_{11}H_{10}N_2O_2, with a molecular weight of approximately 218.21 g/mol. The presence of the methyl ester functional group enhances its solubility and bioavailability, making it a suitable candidate for medicinal chemistry applications.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit receptor tyrosine kinases (RTKs), particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a critical role in tumor angiogenesis and metastasis. Inhibition of VEGFR-2 can lead to reduced tumor growth in various cancer models, including hepatocellular carcinoma.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
AnticancerInhibition of VEGFR-2
AntimicrobialBroad-spectrum antimicrobial effects
AntioxidantReactive oxygen species modulation
CytotoxicityInduction of apoptosis in cancer cells

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of VEGFR-2, the compound prevents the phosphorylation cascade that leads to endothelial cell proliferation and migration.
  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased levels of caspase activation, resulting in apoptosis in cancer cells .
  • Modulation of Reactive Oxygen Species (ROS) : The compound has been observed to influence intracellular ROS levels, which can trigger oxidative stress pathways leading to cell death in malignant cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Hepatocellular Carcinoma : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of liver cancer by targeting VEGFR-2, leading to decreased angiogenesis and increased apoptosis within the tumor microenvironment.
  • Antimicrobial Activity Assessment : In vitro assays revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Structural Variants and Their Activities

The biological activity of benzo[d]imidazole derivatives is influenced by their structural variations. A comparative analysis shows that different substituents on the benzo[d]imidazole ring can enhance or diminish biological activities:

Table 2: Comparison of Structural Variants

Compound NameStructure FeaturesBiological Activity
Methyl 1H-benzo[d]imidazole-6-carboxylateCarboxylic acid on benzo[d]imidazoleAnticancer activity
Methyl 2-(1H-benzo[d]imidazol-2-yl)acetateMethyl ester with different positioningModerate kinase inhibition
Methyl 3-(benzyloxy)-1H-benzo[d]imidazoleBenzyloxy substitutionEnhanced cytotoxicity

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1H-benzo[d]imidazol-5-yl)acetate has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of benzimidazole, including this compound, exhibit significant antitumor and antimicrobial activities. For instance, research indicates that compounds with similar structures can inhibit enzymes associated with cancer progression, such as BCL6 in diffuse large B-cell lymphoma (DLBCL) .

Case Study: Antitumor Activity

A series of benzimidazole derivatives were synthesized and evaluated for their ability to inhibit tumor cell growth. The results demonstrated that certain compounds achieved IC50 values indicating potent activity against cancer cell lines .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities against various pathogens. Its mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

In agriculture, this compound has been explored for its potential as an agrochemical due to its antimicrobial properties. It may be utilized in developing new fungicides or pesticides.

Potential Use in Agrochemicals

Research indicates that derivatives of benzimidazole compounds can enhance plant resistance to fungal infections, thereby improving crop yields . The compound's efficacy in field trials remains an area of active investigation.

Comparison with Similar Compounds

Key Observations :

  • The acetate ester in this compound contributes to a lower melting point (119–120°C) compared to the carboxylic acid derivative (280–286°C), which has strong intermolecular hydrogen bonding .
  • Trifluoromethyl groups (e.g., in ) enhance lipophilicity and metabolic stability, whereas the acetate ester in the target compound may improve solubility for synthetic intermediates .

Physicochemical and Spectroscopic Data

  • IR and NMR: The target compound’s IR spectrum () shows characteristic ester C=O stretches (~1700 cm⁻¹), while ¹H NMR reveals shifts for aromatic protons (δ 7.2–8.1 ppm) and methyl ester groups (δ 3.7 ppm). These align with data for analogues like methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for benzimidazole derivatives typically appear in the range m/z 200–400, consistent with the target compound’s molecular weight (~220 g/mol) .

Preparation Methods

Reaction Conditions and Solvent Systems

The choice of solvent and base significantly impacts reaction efficiency. Dimethyl sulfoxide (DMSO) is commonly employed as a polar aprotic solvent due to its ability to stabilize intermediates and facilitate cyclization at elevated temperatures (80–100°C). Alternatively, nitrobenzene has been used at 120°C for extended durations (22 hours), though this solvent poses safety and environmental concerns.

Table 1: Comparison of Solvent Systems

SolventTemperature (°C)Reaction Time (h)Yield (%)Source
DMSO80–1006–885–90
Nitrobenzene1202288

Base Selection

Strong bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are critical for deprotonating the amine groups of o-phenylenediamine, enhancing nucleophilicity. The use of K₂CO₃ in DMSO has been reported to achieve yields exceeding 85%, while reactions in nitrobenzene often require stoichiometric amounts of base to compensate for solvent polarity limitations.

Alternative Pathways: Schiff Base Formation and Cyclization

A modified approach involves the initial formation of a Schiff base intermediate, followed by cyclization. This method, detailed in a study by IJRPC, employs methyl glyoxylate as an electrophilic partner for o-phenylenediamine. The Schiff base intermediate undergoes intramolecular cyclization under acidic conditions to yield the target compound.

Mechanistic Insights

  • Schiff Base Formation : o-Phenylenediamine reacts with methyl glyoxylate to form a Schiff base, characterized by an imine linkage (–N=CH–).

  • Cyclization : Protonation of the imine nitrogen facilitates nucleophilic attack by the adjacent amine group, leading to benzimidazole ring closure.

This method offers improved regioselectivity compared to direct cyclization but requires stringent control of reaction pH and temperature to prevent hydrolysis of the ester group.

Purification and Isolation Techniques

Purification of this compound typically involves column chromatography using silica gel and eluents such as hexane-ethyl acetate mixtures. However, scalability remains a challenge due to the high cost and complexity of chromatographic methods.

Crystallization Strategies

Patents describe alternative purification methods, including acid-base recrystallization . For example, treating the crude product with acetic acid and dichloromethane followed by neutralization with aqueous sodium bicarbonate yields crystalline material suitable for pharmaceutical applications.

Challenges in Large-Scale Synthesis

Byproduct Formation

Side reactions, such as over-alkylation or dimerization , are common at elevated temperatures. For instance, prolonged heating in nitrobenzene can lead to the formation of 2,5-dimethyl-1H-benzo[d]imidazole derivatives. Mitigation strategies include:

  • Strict temperature control (≤100°C in DMSO).

  • Use of excess methyl 2-bromoacetate to drive the reaction to completion.

Solvent Recovery and Environmental Impact

Nitrobenzene, while effective, poses significant toxicity and disposal challenges. Recent patents highlight a shift toward green solvents like ethyl acetate or tetrahydrofuran (THF), though these require optimization to maintain yield .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing methyl 2-(1H-benzo[d]imidazol-5-yl)acetate?

  • Methodology : Common routes involve condensation of benzo[d]imidazole derivatives with methyl chloroacetate under basic conditions. For example, highlights the use of diisopropylethylamine (DIPEA) in dichloromethane to optimize esterification reactions for similar compounds. Alternatively, describes refluxing with p-toluenesulfonic acid (p-TSA) in DMF for cyclization and functionalization of benzoimidazole intermediates .
  • Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate systems, Rf ~0.6 as in ) and purify via recrystallization (e.g., DMF/acetic acid mixtures, as in ).

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • Melting Point : Compare experimental values (e.g., 183°C for analogous compounds in ) with literature data.
  • Spectroscopy : Confirm via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoimidazole cores) and IR (C=O ester stretch ~1700–1750 cm1^{-1}) .
  • Elemental Analysis : Validate calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation as in ).

Advanced Research Questions

Q. How can regioselectivity challenges in benzoimidazole functionalization be addressed during synthesis?

  • Methodology : Optimize reaction conditions to control substitution patterns. demonstrates that using p-TSA in DMF at 100°C selectively generates 2-(5-substituted-1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. For this compound, steric and electronic effects of the methyl ester group may require tailored catalysts (e.g., Pd-mediated cross-coupling for C–H activation) .
  • Data Analysis : Use 2D NMR (e.g., 13C^{13}C-HSQC) to resolve overlapping signals in densely substituted analogs (as in ).

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • Methodology : Cross-validate with multiple techniques:

  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H10_{10}N2_2O2_2: calc. 190.0742, observed 190.0745).
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., used crystallography to confirm nitroimidazole derivatives’ structures) .
    • Case Study : reported discrepancies in elemental analysis for triazole-thiazole hybrids; these were resolved by repeating syntheses under anhydrous conditions .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., ’s docking poses for triazole-thiazole analogs with α-glucosidase).
  • Parameters : Assess binding affinity (ΔG ≤ −7 kcal/mol), hydrogen bonding (e.g., with catalytic residues), and steric complementarity .

Experimental Design and Optimization

Q. What solvent systems and catalysts maximize yield in esterification reactions?

  • Data-Driven Approach : ’s optimization table for benzyl 2-chloroacetate synthesis shows dichloromethane/DIPEA achieves >90% yield vs. <60% in THF or toluene. Apply similar screening for this compound .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) or enzyme-mediated catalysis (e.g., lipases) may improve esterification efficiency for acid-sensitive intermediates.

Q. How do substituents on the benzoimidazole core influence physicochemical properties?

  • Case Study : compares analogs with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups. Methyl esters increase logP (hydrophobicity), while polar substituents enhance aqueous solubility .
  • Experimental Design : Synthesize derivatives with varied substituents (e.g., 5-F, 5-Br) and measure logP (shake-flask method) and solubility (UV-Vis quantification) .

Data Contradiction and Reproducibility

Q. Why do reported melting points for similar benzoimidazole esters vary across studies?

  • Analysis : Variations arise from polymorphic forms or impurities. For example, reports 183°C for a tautomeric indole-benzoimidazole, while notes 313–315°C for a nitroimidazole hydrochloride. Always report recrystallization solvents and heating rates .
  • Mitigation : Use differential scanning calorimetry (DSC) to identify polymorphs and ensure consistent purification protocols.

Methodological Tables

Table 1 : Solvent Optimization for Esterification (Adapted from )

SolventBaseYield (%)
DichloromethaneDIPEA95
THFTriethylamine60
ToluenePyridine55

Table 2 : Key Spectroscopic Data for Benzoimidazole Derivatives ()

Compound Class1H^1H-NMR (δ, ppm)IR (cm1^{-1})
Benzoimidazole-ester7.4–8.1 (aromatic H), 3.7 (OCH3_3)1715 (C=O), 1600 (C=N)
Nitroimidazole8.3 (NO2_2-adjacent H)1520 (NO2_2 asym)

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